molecular formula C20H34 B074307 Tetradecylbenzene CAS No. 1459-10-5

Tetradecylbenzene

Cat. No.: B074307
CAS No.: 1459-10-5
M. Wt: 274.5 g/mol
InChI Key: JZALLXAUNPOCEU-UHFFFAOYSA-N
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Description

Tetradecylbenzene, also known as 1-phenyltetradecane, is an organic compound with the molecular formula C20H34. It is a colorless to yellow liquid that is insoluble in water but floats on it. This compound is part of the alkylbenzene family, where a long alkyl chain is attached to a benzene ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetradecylbenzene can be synthesized through the Friedel-Crafts alkylation reaction. This involves the reaction of benzene with tetradecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: In industrial settings, this compound is produced by the alkylation of benzene with long-chain olefins derived from petroleum. This process is carried out in the presence of a solid acid catalyst, such as zeolites, under high temperature and pressure conditions .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromic acid. These reactions can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction of this compound is less common but can be achieved using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.

    Substitution: The benzene ring in this compound can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions:

    Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst.

    Nitration: A mixture of concentrated nitric acid and sulfuric acid.

    Sulfonation: Concentrated sulfuric acid or oleum.

Major Products Formed:

Scientific Research Applications

Tetradecylbenzene has various applications in scientific research and industry:

Mechanism of Action

The mechanism of action of tetradecylbenzene and its derivatives largely depends on their chemical structure and the specific application. In drug delivery systems, for example, the amphiphilic nature of this compound allows it to interact with both hydrophilic and hydrophobic environments, facilitating the transport of drugs across biological membranes. The benzene ring can also participate in π-π interactions with aromatic amino acids in proteins, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

    Dodecylbenzene (C18H30): Similar structure with a shorter alkyl chain.

    Hexadecylbenzene (C22H38): Similar structure with a longer alkyl chain.

    Octadecylbenzene (C24H42): Similar structure with an even longer alkyl chain.

Uniqueness of Tetradecylbenzene: this compound’s unique balance of hydrophobic and hydrophilic properties makes it particularly useful in applications requiring amphiphilic compounds. Its intermediate chain length provides a balance between solubility and hydrophobic interactions, making it versatile for various industrial and research applications .

Properties

IUPAC Name

tetradecylbenzene
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InChI

InChI=1S/C20H34/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-18-15-13-16-19-20/h13,15-16,18-19H,2-12,14,17H2,1H3
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InChI Key

JZALLXAUNPOCEU-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCC1=CC=CC=C1
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Molecular Formula

C20H34
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DSSTOX Substance ID

DTXSID1051729
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Molecular Weight

274.5 g/mol
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Physical Description

Tetradecylbenzene is a colorless liquid with a mild odor. Floats on water. (USCG, 1999), mp = 16.15 deg C; [HSDB] Colorless liquid; mp = 16.1 deg C; [CAMEO] Liquid; [MSDSonline]
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Boiling Point

678 °F at 760 mmHg (USCG, 1999), 359 °C
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Density

0.855 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8549 @ 20 °C/4 °C
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Vapor Pressure

0.0000238 [mmHg], 2.38X10-5 mm Hg @ 25 °C
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CAS No.

1459-10-5
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Melting Point

61 °F (USCG, 1999), 16.15 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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